molecular formula C18H23N3O5 B3020574 methyl 2-{[(1Z)-2-(butylcarbamoyl)-2-cyanoeth-1-en-1-yl]amino}-4,5-dimethoxybenzoate CAS No. 899375-90-7

methyl 2-{[(1Z)-2-(butylcarbamoyl)-2-cyanoeth-1-en-1-yl]amino}-4,5-dimethoxybenzoate

Cat. No.: B3020574
CAS No.: 899375-90-7
M. Wt: 361.398
InChI Key: FWKSYDVBLHHTTF-QXMHVHEDSA-N
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Description

Methyl 2-{[(1Z)-2-(butylcarbamoyl)-2-cyanoeth-1-en-1-yl]amino}-4,5-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a butylcarbamoyl group, a cyanoethenyl group, and a dimethoxybenzoate moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1Z)-2-(butylcarbamoyl)-2-cyanoeth-1-en-1-yl]amino}-4,5-dimethoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the butylcarbamoyl group: This step involves the reaction of butylamine with a suitable carbamoyl chloride under basic conditions to form the butylcarbamoyl intermediate.

    Introduction of the cyanoethenyl group: The cyanoethenyl group is introduced through a Knoevenagel condensation reaction between a cyanoacetate and an aldehyde, followed by dehydration.

    Coupling with the dimethoxybenzoate moiety: The final step involves the coupling of the butylcarbamoyl and cyanoethenyl intermediates with a dimethoxybenzoate derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1Z)-2-(butylcarbamoyl)-2-cyanoeth-1-en-1-yl]amino}-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and NaBH4 are frequently used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted analogs.

Scientific Research Applications

Methyl 2-{[(1Z)-2-(butylcarbamoyl)-2-cyanoeth-1-en-1-yl]amino}-4,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-{[(1Z)-2-(butylcarbamoyl)-2-cyanoeth-1-en-1-yl]amino}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate: Known for its use in agriculture as a fungicide.

    Methyl 2-(butylcarbamoyl)-4,5-dimethoxybenzoate: A structurally similar compound with different functional groups.

Uniqueness

Methyl 2-{[(1Z)-2-(butylcarbamoyl)-2-cyanoeth-1-en-1-yl]amino}-4,5-dimethoxybenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]amino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-5-6-7-20-17(22)12(10-19)11-21-14-9-16(25-3)15(24-2)8-13(14)18(23)26-4/h8-9,11,21H,5-7H2,1-4H3,(H,20,22)/b12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKSYDVBLHHTTF-QXMHVHEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CNC1=CC(=C(C=C1C(=O)OC)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C\NC1=CC(=C(C=C1C(=O)OC)OC)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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